molecular formula C13H19ClN4O2 B11755525 Tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate

Tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate

Cat. No.: B11755525
M. Wt: 298.77 g/mol
InChI Key: UJARXNDEKZKRTK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H19ClN4O2 and a molecular weight of 298.77 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a chloropyrimidine group and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl chloroformate as the esterifying agent . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions are employed, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate is used in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H19ClN4O2

Molecular Weight

298.77 g/mol

IUPAC Name

tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)10-8-15-11(14)16-9-10/h8-9H,4-7H2,1-3H3

InChI Key

UJARXNDEKZKRTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(N=C2)Cl

Origin of Product

United States

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